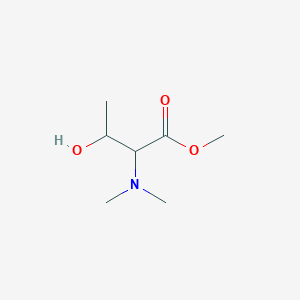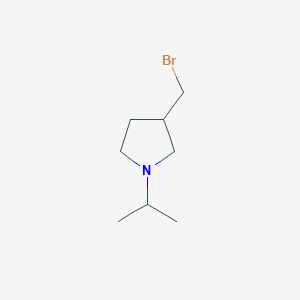![molecular formula C14H12N2O4 B13490819 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid](/img/structure/B13490819.png)
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of the compound may also involve the protection of functional groups, cyclization, and substitution reactions under specific conditions .
Chemical Reactions Analysis
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic acyl substitution reactions, such as Fischer esterification, can occur with this compound.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[(5-Acetamidopyridin-2-yl)oxy]benzoic acid can be compared with other similar compounds, such as:
Phenylpyridines: These compounds share a similar structural framework and exhibit comparable chemical properties.
Benzoic Acid Derivatives: Compounds like 4-((7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl)oxy)benzoic acid are used in similar applications and have related chemical structures.
Pyrimidine Derivatives: These compounds are widely studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-(5-acetamidopyridin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9(17)16-11-4-7-13(15-8-11)20-12-5-2-10(3-6-12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
BZDJWPGFOIQOGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13490739.png)
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)



![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)


![rac-(3aR,4S,9bS)-9-chloro-6-methoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13490790.png)





